Product packaging for Dodecyl benzoate(Cat. No.:CAS No. 2915-72-2)

Dodecyl benzoate

Cat. No.: B1582934
CAS No.: 2915-72-2
M. Wt: 290.4 g/mol
InChI Key: DLAHAXOYRFRPFQ-UHFFFAOYSA-N
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Description

Dodecyl benzoate, also known as lauryl benzoate, is a chemical compound with the formula C 19 H 30 O 2 and a molecular weight of 290.44 g/mol . It is characterized by significant hydrophobicity, with an estimated logP (o/w) value of 7.73, indicating low water solubility (approximately 0.009 mg/L at 25 °C) but solubility in alcohol . Its physical properties include a high boiling point in the range of 383°C to 385°C and a flash point of about 162°C . This ester is classified for "information only not used for fragrances or flavors" and is noted as not being found in nature . As a long-chain alkyl benzoate ester, it serves as a subject of interest in various research fields. Potential areas of investigation include its use as a model compound in analytical chemistry studies , or in material science for the development of polymers and specialty chemicals where a non-polar, high-boiling point ester is required. According to supplier information, this product is offered with a purity of 95% or higher and should be stored sealed in a dry environment . Safety information must be consulted prior to use. The chemical is associated with GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to all safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B1582934 Dodecyl benzoate CAS No. 2915-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl benzoate
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InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHAXOYRFRPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
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DSSTOX Substance ID

DTXSID1062706
Record name Benzoic acid, dodecyl ester
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Molecular Weight

290.4 g/mol
Source PubChem
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CAS No.

2915-72-2, 68411-27-8
Record name Dodecyl benzoate
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Record name Dodecyl benzoate
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Record name Alkyl (C12-15) Benzoate [USAN]
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Record name Benzoic acid, dodecyl ester
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Record name Benzoic acid, dodecyl ester
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Record name DODECYL BENZOATE
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Synthetic Methodologies and Chemical Transformations

Esterification Reactions for Dodecyl Benzoate (B1203000) Synthesis

The primary route for synthesizing dodecyl benzoate is through the esterification of benzoic acid with dodecanol (B89629). This reaction can be achieved through several methods, each with distinct advantages in terms of reaction conditions, yield, and environmental impact.

Catalytic Approaches in this compound Production

Catalysts are frequently employed to enhance the rate and yield of this compound synthesis. Both acid catalysts and enzymatic catalysts have been utilized. In a typical process, benzoic acid is reacted with dodecanol in the presence of an acid catalyst, leading to the formation of this compound and water. Current time information in Bangalore, IN. Solid acid catalysts, such as those based on toluenesulfonic acid and sodium hydrogen sulfate (B86663), have been shown to be effective. These catalysts offer advantages over traditional liquid acids like sulfuric acid, including lower catalyst consumption, easier separation from the reaction mixture through filtration, and the potential for repeated use, which contributes to a more environmentally friendly process. researchgate.net Another approach involves the use of triphenylphosphine (B44618) oxide with oxalyl chloride, which facilitates the esterification of benzoic acid with various alcohols, including dodecanol, to produce the corresponding esters in good yields. derpharmachemica.com

Solvent-Free Esterification Techniques for this compound

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemistry by eliminating the need for potentially hazardous solvents. The synthesis of this compound has been successfully demonstrated under solvent-free conditions. One such method involves the use of 4-methylbenzene-1-sulfonic acid as a catalyst, which has been shown to produce this compound in high yield with a short reaction time and milder conditions compared to other methods. tiiips.com In this process, benzoic acid, dodecan-1-ol, and the catalyst are heated together, and the pure product is obtained after a simple work-up involving washing with an aqueous solution of sodium hydrogen carbonate. tiiips.com Another solvent-free approach utilizes LiHMDS (Lithium bis(trimethylsilyl)amide) as a catalyst for the transesterification of benzoate esters with a range of alcohols, including those with long alkyl chains, to produce compounds like this compound in good to excellent yields. oup.com

The following table summarizes the reaction conditions for a solvent-free synthesis of this compound:

ReactantsCatalystTemperature (°C)Time (min)Yield (%)
Benzoic acid, Dodecan-1-ol4-methylbenzene-1-sulfonic acid hydrate110180High

Table 1: Reaction conditions for the solvent-free synthesis of this compound. tiiips.com

Electrochemical Esterification Pathways to this compound

Electrochemical methods offer a novel and green alternative for organic synthesis, often proceeding without the need for harsh reagents and at ambient temperatures. While specific studies on the direct electrochemical synthesis of this compound are not extensively detailed, the principles of electrochemical esterification are well-established. nih.govikm.org.mytandfonline.comorientjchem.org This process typically involves the oxidative coupling of aldehydes and alcohols. oup.com For instance, the electrochemical synthesis of various esters has been achieved through the anodic oxidation of starting materials. tandfonline.com The application of these electrochemical principles to the synthesis of this compound from appropriate precursors, such as benzaldehyde (B42025) and dodecanol, represents a promising area for future research.

Homologous Series Synthesis and Structural Modifications

The study of homologous series, where the alkyl chain length of a molecule is systematically varied, provides valuable insights into structure-property relationships. In the context of this compound, synthesizing and analyzing its homologous series reveals how changes in the alkyl chain affect physical properties, particularly mesogenic or liquid crystalline behavior.

Synthesis of Benzoate Esters with Varying Alkyl Chain Lengths

The synthesis of homologous series of alkyl benzoates generally follows standard esterification procedures, where benzoic acid or its derivatives are reacted with alcohols of different chain lengths (e.g., C8 to C16). google.com For example, a series of 4-(4-n-alkoxy benzoyloxy) ß-methoxy ethyl benzoates has been synthesized by reacting p-n-alkoxy benzoic acids with p-hydroxy ß-methoxy ethyl benzoate in the presence of a catalyst. scholarsresearchlibrary.com Similarly, other series of benzoate esters with varying alkyl chains have been prepared to investigate their properties. ikm.org.myresearchgate.net The synthesis of C12-C15 alkyl benzoates, a mixture of esters with varying alkyl chain lengths, is common in industrial applications and is typically achieved through the esterification of benzoic acid with a corresponding mixture of alcohols. tiiips.com

Impact of Structural Variations on Mesogenic Properties

The length of the alkyl chain in benzoate esters has a significant impact on their mesogenic (liquid crystal) properties. mdpi.com Studies on various homologous series of benzoate esters have shown that the presence and type of liquid crystal phases (e.g., nematic, smectic) are highly dependent on the alkyl chain length. derpharmachemica.comscholarsresearchlibrary.comresearchgate.net

For instance, in the homologous series of 4-(4-n-alkoxy benzoyloxy) ß-methoxy ethyl benzoates, the shorter chain derivatives (methyl to butyl) are not liquid crystalline, while longer chain homologs exhibit enantiotropic liquid crystal behavior. scholarsresearchlibrary.com Specifically, the octyl and decyl derivatives show both smectic and nematic phases, whereas the pentyl, hexyl, dodecyl, tetradecyl, and hexadecyl derivatives are only nematogenic. scholarsresearchlibrary.com This demonstrates that a specific range of alkyl chain lengths is optimal for the formation of certain mesophases.

The following table illustrates the effect of alkyl chain length on the mesomorphic properties of a homologous series of 4-(4'-n-alkoxy benzoyloxy) ß-methoxy ethyl benzoates:

Alkyl Chain (n)Mesophase Type
1-4Non-liquid crystalline
5, 6Nematic
8, 10Smectic and Nematic
12, 14, 16Nematic

Table 2: Mesomorphic properties of a homologous series of benzoate esters as a function of alkyl chain length. scholarsresearchlibrary.com

Generally, as the alkyl chain length increases in a homologous series of mesogenic compounds, the stability of the nematic phase tends to decrease, while the stability of the smectic phase increases. rsc.org This is attributed to the increased van der Waals forces between the longer alkyl chains, which favor the more ordered smectic phase. The specific transition temperatures and the range of the mesophases are also influenced by the length of the alkyl chain. mdpi.com

Synthesis of Dodecyl 3,4,5-Trihydroxybenzoate (B8703473) (Dodecyl Gallate)

Dodecyl 3,4,5-trihydroxybenzoate, commonly known as dodecyl gallate or lauryl gallate, is synthesized through the esterification of gallic acid with dodecanol (lauryl alcohol). cymitquimica.comsigmaaldrich.com This reaction involves the condensation of the carboxylic acid group of gallic acid with the hydroxyl group of dodecanol, forming an ester linkage and releasing a molecule of water. Various catalytic and reaction conditions have been developed to optimize the yield and purity of the final product.

The direct esterification is typically conducted at elevated temperatures, often in the presence of an acid catalyst to accelerate the reaction rate. google.com The removal of water as it is formed is a critical factor in driving the reaction equilibrium towards the product side, thereby increasing the conversion of gallic acid. google.com

One established method involves reacting gallic acid with dodecanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net The reaction can be carried out under reduced pressure or with a solvent that forms an azeotrope with water, facilitating its removal. For instance, lauryl alcohol can be heated, and gallic acid added along with a sulfuric acid catalyst. The mixture is then subjected to reaction in a Rotavapor at approximately 160°C under vacuum to distill the water/lauryl alcohol azeotrope. google.com Upon completion, the desired dodecyl gallate is crystallized from the reaction mixture, often by cooling and adding a non-polar solvent like petroleum ether to induce precipitation. google.com

Another approach utilizes aminosulfonic acid as a catalyst in a solvent such as toluene. google.com This method involves heating a mixture of gallic acid, n-dodecanol, aminosulfonic acid, and toluene. The reaction proceeds at temperatures between 120-122°C for several hours. google.com After the reaction, the product is isolated through processes like recrystallization and decolorization to yield a high-purity crystalline product. google.com Research has also reported the synthesis of dodecyl gallate by refluxing gallic acid and dodecanol in 1,4-dioxane (B91453) with p-toluene sulfonic acid as the catalyst. researchgate.net

The tables below summarize research findings for different synthetic approaches to dodecyl gallate.

Table 1: Synthesis of Dodecyl Gallate using Aminosulfonic Acid Catalyst

ReactantAmountCatalystAmountSolventVolumeConditionsYieldProduct Details
Gallic Acid170.0 gAminosulfonic Acid11.7 gToluene350 mL120-122 °C, 9 hoursNot specified in sourceWhite crystals; Purity: 99.5%; Melting Point: 96.8-97.8 °C. google.com
n-Dodecanol242.3 g
Gallic AcidNot specifiedAminosulfonic Acid14.6 gToluene400 mLNot specified in source91.4%White crystals; Purity: 99.5%; Melting Point: 96.5-97.5 °C. google.com
n-Dodecanol279.6 g

Table 2: Synthesis of Dodecyl Gallate using Sulfuric Acid Catalyst

ReactantAmountCatalystAmountConditionsKey Process
Gallic Acid100 g (90% purity)Sulfuric Acid (96%)1 mL~160 °C, VacuumReaction in a Rotavapor to distill the water/lauryl alcohol azeotrope. google.com
Lauryl Alcohol294.4 g

Table 3: Synthesis of Dodecyl Gallate using p-Toluene Sulfonic Acid Catalyst

ReactantAmountCatalystAmountSolventVolumeConditionsProduct Details
Gallic Acid18.8 g (0.11 mol)p-Toluene Sulfonic Acid7.05 g (37.1 mmol)1,4-Dioxane50 mLReflux at 105 °C for 12 hoursWhite crystal; Melting Point: 96–98 °C. researchgate.net
DodecanolNot specified

Computational Chemistry and Molecular Modeling of Dodecyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of substances like dodecyl benzoate (B1203000). These computational methods allow for the detailed exploration of molecular structure, reactivity, and electronic characteristics from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a principal method in quantum chemistry for studying the electronic structure of molecules. researchgate.net It is widely used to obtain energy-minimized model structures and other key parameters. orientjchem.org The theory is based on the principle that the energy of a molecule can be determined from its electron density. Common approaches involve the use of hybrid functionals, such as Becke's three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP), often paired with a basis set like 6-31G(d) to perform the calculations. orientjchem.org

The initial step in most DFT studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of dodecyl benzoate until the forces on each atom are minimized. The resulting optimized structure corresponds to a stable point on the potential energy surface. This computational geometry optimization is crucial as all other electronic property calculations are performed on this energy-minimized structure. orientjchem.org The process yields precise data on the spatial arrangement of the atoms, which is foundational for understanding the molecule's interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO, being the outermost orbital containing electrons, tends to act as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. orientjchem.org

A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a small energy gap indicates that the molecule is more reactive. The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors, which quantify different aspects of the molecule's reactivity. researchgate.netorientjchem.org

DescriptorFormulaDescription
Ionization Potential (IP) I = -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (EA) A = -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. orientjchem.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites for both electrophilic and nucleophilic attacks. orientjchem.org

The MEP surface is color-coded to indicate different potential values. orientjchem.org

Red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In this compound, such a region would be expected around the highly electronegative oxygen atoms of the carbonyl group in the ester linkage.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. orientjchem.org

Green and yellow regions represent intermediate electrostatic potential.

This analysis is instrumental in predicting intermolecular interactions and understanding the molecule's dipole moment and polarizability. orientjchem.orggoogle.com

The global electrophilicity index (ω) is a quantitative measure of a molecule's ability to act as an electrophile, or electron acceptor. It is calculated using the electronic chemical potential (μ ≈ -χ) and the chemical hardness (η), derived from the HOMO and LUMO energies. researchgate.net The formula is given by:

ω = μ² / (2η)

A higher value of the electrophilicity index indicates a greater capacity for the molecule to accept electrons. This descriptor is part of a suite of reactivity parameters derived from DFT calculations that help in understanding the global reactive nature of a compound like this compound. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure within a molecule. google.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to core electrons, lone pairs, and Lewis-type bonds. This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation.

Vibrational Mode Assignments and Spatial Distribution of Potential Energy

Vibrational spectroscopy, coupled with quantum computational methods, offers a detailed understanding of the molecular structure and dynamics of this compound. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to predict the vibrational frequencies and assign them to specific modes of atomic motion within the molecule. The Potential Energy Distribution (PED) analysis is a crucial tool in this process, as it quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. mdpi.com

For benzoate-containing molecules, characteristic vibrations can be identified. For instance, C–H stretching vibrations in the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. tandfonline.com In a study on a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C–H stretching vibrations were predicted and observed with varying PED contributions. mdpi.com The carbonyl (C=O) stretching vibration is another key marker, generally appearing in the 1740–1660 cm⁻¹ range. mdpi.com The environment of the molecule, including solvent effects and hydrogen bonding, can influence the position and intensity of these vibrational bands. mdpi.comijirset.com For example, hydrogen bonding tends to affect O–H stretching vibrations significantly. mdpi.com

A detailed PED analysis for this compound would break down each calculated vibrational frequency into percentage contributions from various internal coordinates, providing a clear picture of the molecule's vibrational behavior. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are critical parameters in determining a molecule's electronic properties and reactivity. researchgate.net

A low HOMO-LUMO energy gap suggests that charge transfer can easily occur within the molecule, indicating higher chemical reactivity. researchgate.net Computational studies on similar molecules, such as dodecyl 3,4,5-trihydroxybenzoate (B8703473), have utilized FMO analysis to predict their electronic behavior. In one such study, an energy band gap of 4.848 eV was calculated, confirming the potential for intramolecular charge transfer. tandfonline.com The distribution and nature of the HOMO and LUMO across the molecular structure reveal the likely sites for electrophilic and nucleophilic attack. rsc.org For this compound, the HOMO would likely be localized on the electron-rich benzoate ring, while the LUMO might be distributed over the carbonyl group and the aromatic system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. pku.edu.cn By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, diffusion, and interactions with other molecules or surfaces. jcscp.org

For this compound, MD simulations could be employed to investigate its behavior in various environments, such as in solution or at interfaces. researchgate.net For instance, simulations could model the aggregation behavior of this compound or its interaction with surfaces, similar to studies conducted on sodium dodecyl benzene (B151609) sulfonate. pku.edu.cn The development of accurate force fields, which are sets of parameters describing the potential energy of the system, is crucial for obtaining reliable MD simulation results. mdpi.com These simulations can provide insights into intermolecular forces, including hydrogen bonding and van der Waals interactions, that govern the macroscopic properties of the material. mdpi.comacs.org

Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. rasayanjournal.co.in

Protein Receptor Interaction and Binding Energy

In the context of this compound, docking studies could be performed to predict its potential biological activity by modeling its interaction with various protein receptors. The binding energy, calculated by the docking software, provides an estimate of the strength of the interaction between the ligand (this compound) and the protein. ljmu.ac.uk A lower binding energy generally indicates a more stable and favorable interaction. tandfonline.com

For example, in a study on dodecyl 3,4,5-trihydroxybenzoate, docking studies revealed a strong binding affinity of -8.59 kcal/mol with the 5I5X protein receptor, suggesting potential antiviral activity. tandfonline.com Similarly, docking studies on sodium benzoate with bovine serum albumin showed a binding energy of -5.9 kcal/mol, indicating a favorable interaction. ljmu.ac.uk The binding pose predicted by the docking simulation reveals the specific amino acid residues in the protein's active site that interact with the ligand. rasayanjournal.co.in

Table 1: Example of Predicted Binding Energies from Docking Studies (Note: The following data is illustrative and based on studies of similar compounds. Specific docking studies for this compound would be required for actual values.)

LigandProtein TargetPredicted Binding Energy (kcal/mol)
Dodecyl 3,4,5-trihydroxybenzoate5I5X-8.59 tandfonline.com
Dodecyl 3,4,5-trihydroxybenzoate1I2V-6.58 tandfonline.com
Sodium BenzoateBovine Serum Albumin-5.9 ljmu.ac.uk

Hydrogen Bonding Analysis

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the binding of a ligand to a protein. ljmu.ac.uk They contribute significantly to the binding affinity and specificity. nih.gov Docking software can identify and analyze the hydrogen bonds formed between the ligand and the protein receptor. researchgate.net

An analysis of the docking results for this compound would detail the specific hydrogen bond donors and acceptors on both the ligand and the protein, as well as the bond distances. For instance, the carbonyl oxygen of the benzoate group in this compound could act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues (like arginine or lysine) in the protein's active site. ljmu.ac.uk The number and geometry of these hydrogen bonds are critical in determining the stability of the ligand-protein complex. nsbmb.org.ng

Biological Activities and Mechanistic Investigations of Dodecyl Benzoate Derivatives

Antimicrobial Activities

Dodecyl benzoate (B1203000) derivatives have demonstrated notable efficacy against both bacteria and fungi, positioning them as compounds of interest for further research and development in antimicrobial therapies.

The antibacterial properties of dodecyl benzoate derivatives, specifically dodecyl gallate (dodecyl 3,4,5-trihydroxybenzoate), have been shown to be particularly effective against Gram-positive bacteria. researchgate.netnih.govcapes.gov.br The potency of these alkyl gallates is influenced by the hydrophobic part of the molecule. researchgate.netnih.gov

Research confirms that dodecyl gallate exhibits potent antibacterial activity against several Gram-positive bacteria. researchgate.net It has been found to be active against Bacillus subtilis, Staphylococcus aureus (S. aureus), and notably, methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netatamanchemicals.com Time-kill curve studies have indicated that this amphipathic gallate has a bactericidal effect on MRSA strains. researchgate.netnih.gov

The minimum inhibitory concentrations (MICs) of dodecyl gallate have been determined for various Gram-positive bacteria, highlighting its efficacy. atamanchemicals.com

Bacterium Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 µg/ml atamanchemicals.com
Staphylococcus aureus12.5 µg/ml atamanchemicals.com
Bacillus subtilis25 µg/ml atamanchemicals.com
Micrococcus luteus12.5 µg/ml atamanchemicals.com

The primary mechanism behind the antibacterial action of dodecyl gallate involves the disruption of crucial cellular processes. researchgate.netnih.gov Studies have shown that dodecyl gallate inhibits oxygen consumption in whole bacterial cells. researchgate.netnih.govcapes.gov.br Furthermore, it impedes the oxidation of NADH in the membrane. researchgate.netnih.gov This evidence strongly suggests that the antibacterial activity of dodecyl gallate is derived, at least in part, from its ability to inhibit the bacterial membrane respiratory chain. researchgate.netnih.govatamanchemicals.com Alkyl gallates are capable of penetrating the bacterial cell membrane, where they interfere with the electron transport chain and cellular respiration. researchgate.net

In addition to its antibacterial properties, dodecyl gallate is recognized for its antifungal activity. atamanchemicals.com It is commonly used as an antioxidant and preservative in food and cosmetics specifically to inhibit the growth of fungi and yeast. atamanchemicals.comatamanchemicals.com While detailed mechanistic studies are less common in the reviewed literature than for its antibacterial action, its application as a preservative underscores its effectiveness in controlling fungal proliferation. atamanchemicals.comatamanchemicals.com Other related derivatives have also been investigated for their effects against fungi like Candida albicans. ekb.egpjmhsonline.com

Antibacterial Efficacy

Antiviral Activities

The potential of this compound derivatives extends to antiviral applications, with research indicating activity against specific viral targets.

Computational studies have provided insight into the antiviral potential of Dodecyl 3,4,5-trihydroxybenzoate (B8703473) (DDG). tandfonline.comresearcher.life Molecular docking analyses revealed that DDG exhibits a strong affinity for specific viral protein receptors known to be involved in antiviral activities. tandfonline.comresearcher.life

A notable interaction is with the 5I5X protein, where DDG demonstrates significant binding affinity. tandfonline.comresearcher.life This interaction suggests a potential mechanism for antiviral action by interfering with the protein's function. tandfonline.com

Ligand Protein Target Binding Energy (kcal/mol)
Dodecyl 3,4,5-trihydroxybenzoate5I5X tandfonline.comresearcher.life-8.59 tandfonline.comresearcher.life

This strong binding energy profile suggests that the compound has substantial biological activity as an antiviral agent. tandfonline.com Further evidence of its antiviral potential includes demonstrated activity of dodecyl gallate against the African swine fever virus (ASFV). atamanchemicals.com

Potential as Novel Antiviral Treatment

While research into the antiviral properties of this compound itself is limited, the broader class of benzoate derivatives and related compounds, such as gallic acid esters, has shown promise in antiviral research. Substituted purine (B94841) arabinosides and their ester derivatives are noted for their potential in treating DNA virus infections like varicella-zoster virus. google.com Similarly, extracts from plants like Phoenix dactylifera L., which contain benzoic acid derivatives, have demonstrated antiviral activity. nih.gov Research on the endophytic fungus Curvularia papendorfii also revealed that its extract, containing various compounds, exhibited an important antiviral effect against human coronavirus HCoV 229E. researchgate.net These findings suggest that the benzoate scaffold, a core component of this compound, is a viable starting point for the development of novel antiviral agents. Further investigation is needed to specifically determine the antiviral efficacy of this compound and its direct derivatives.

Anticancer and Cytotoxic Mechanisms

This compound derivatives have been the subject of research for their potential as anticancer agents, with studies focusing on their cytotoxic effects and the underlying molecular mechanisms. For instance, certain phenyl benzoate derivatives have demonstrated marked cell-growth inhibition in cancer cell lines such as A549 human lung cancer cells. rsc.org The cytotoxic effects of these compounds are often linked to the induction of apoptosis and interference with the cell cycle.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. This compound derivatives have been shown to trigger this process through various pathways.

The B-cell lymphoma-2 (Bcl-2) family of proteins plays a critical role in regulating apoptosis. tandfonline.com Anti-apoptotic members of this family, such as Bcl-2 itself, prevent cell death. tandfonline.comnih.gov Inhibition of these proteins is a key strategy in cancer therapy. nih.gov Research has shown that certain benzoate derivatives can decrease the expression of Bcl-2. oatext.com For example, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate has been found to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2. ijpsonline.com Similarly, other related compounds have been shown to inhibit the expression of Bcl-2 and Bcl-xL, another anti-apoptotic protein. tandfonline.com

In contrast to anti-apoptotic proteins, pro-apoptotic proteins promote cell death. This compound derivatives can modulate these proteins to induce apoptosis.

Bax: The pro-apoptotic protein Bax, when activated, leads to mitochondrial permeabilization and the release of factors that trigger apoptosis. nih.gov The tumor suppressor protein p53 can directly activate Bax to initiate this process. nih.gov Studies have shown that some benzoate derivatives can increase the levels of Bax. oatext.com Specifically, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate has been observed to increase the expression of Bax, contributing to cell death. ijpsonline.com The ratio of Bax to Bcl-2 is often used as an indicator of a cell's susceptibility to apoptosis, with an increased ratio favoring cell death. nih.gov

p53: The p53 protein is a critical tumor suppressor that can induce apoptosis in response to cellular stress. thermofisher.com It can activate the transcription of pro-apoptotic genes and also directly interact with mitochondrial proteins to trigger apoptosis. nih.govthermofisher.com Research has demonstrated that certain hydroxybenzoate derivatives can increase the levels of p53 in cancer cells. oatext.com For instance, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate has been shown to increase the expression of p53 in K562 leukemia cells. ijpsonline.com

AIF: Apoptosis-Inducing Factor (AIF) is a mitochondrial protein that, upon release into the cytoplasm and translocation to the nucleus, can induce caspase-independent apoptosis. plos.org The compound 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate has been found to strongly increase the expression of AIF in both K562 and Jurkat leukemia cell lines, suggesting its involvement in this caspase-independent cell death pathway. ijpsonline.com

The mitochondrion is central to the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm). nih.govplos.org This depolarization of the mitochondrial membrane is often a point of no return in the apoptotic cascade. nih.gov

Studies have shown that this compound derivatives can induce a loss of mitochondrial membrane potential. For example, treatment of cells with dodecyl gallate, a related compound, resulted in a dose-dependent collapse of the mitochondrial membrane potential, indicating that the induced apoptosis is mediated by the mitochondrial pathway. nih.gov Similarly, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate was found to reduce the number of cells with intact mitochondrial membrane potential, which, combined with changes in Bax and AIF expression, points to the involvement of the intrinsic apoptotic pathway. ijpsonline.comresearchgate.net The lipophilic nature of the dodecyl group is thought to facilitate the interaction of these compounds with lipid membranes, including the mitochondrial membrane. nih.gov

Cell Cycle Arrest (e.g., G0/G1 phase)

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Arresting the cell cycle at specific checkpoints, such as the G0/G1 phase, prevents cancer cells from dividing. researchgate.netbiomolther.org

Research has demonstrated that some this compound derivatives can induce cell cycle arrest in the G0/G1 phase. For example, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate was shown to cause cell cycle arrest in the G0/G1 phase in leukemia cells, as indicated by a decreased number of cells in the G2/M phase and an increased number of cells in the sub-G0/G1 phase. ijpsonline.com This arrest is often associated with changes in the expression of cell cycle regulatory proteins. For instance, a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are key regulators of the G0/G1 phase, can lead to cell cycle arrest at this checkpoint. biomolther.orgmdpi.com

Cytotoxicity in Specific Cell Lines (e.g., K562 and Jurkat leukemia cells)

A derivative of this compound, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, has demonstrated significant cytotoxic effects on human acute myeloid leukemia (K562) and human acute lymphoblastic leukemia (Jurkat) cells. nih.gov Research indicates that this compound reduces the viability of these cancer cell lines in a manner that is dependent on both concentration and time. nih.gov The half-maximal inhibitory concentration (IC50) for K562 cells was observed at 9.29 µM, 7.03 µM, and 5.82 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov For both K562 and Jurkat cells, the IC50 was determined to be 30 µM. nih.gov

The mechanism of cytotoxicity involves the induction of apoptosis, or programmed cell death. nih.gov This was confirmed by morphological changes characteristic of apoptosis and the externalization of phosphatidylserine. nih.gov The compound was found to arrest the cell cycle in the G0/G1 phase and increase the population of cells in the sub-G0/G1 phase, indicating a halt in cell proliferation. nih.gov Specifically, after 24 hours of treatment at their respective IC50 concentrations, 51.18% of K562 cells and 44.29% of Jurkat cells were found in the sub-G0/G1 phase. nih.govresearchgate.net

Mechanistic studies revealed that the compound alters the ratio of Bax to Bcl-2 proteins and elevates the expression of p53. nih.gov This leads to a loss of mitochondrial membrane potential and the release of apoptosis-inducing factor (AIF), ultimately triggering apoptosis. nih.gov The extrinsic pathway of apoptosis is also implicated through the increased expression of the Fas receptor. researchgate.net It is noteworthy that another this compound derivative, dodecyl gallate, also induces apoptosis in leukemia cells through both intrinsic and extrinsic pathways, involving caspase-3 activation and DNA fragmentation. researchgate.net

Table 1: Cytotoxic Effects of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate on Leukemia Cell Lines

Cell Line IC50 (24h) Cell Cycle Arrest Apoptotic Mechanisms
K562 9.29 µM G0/G1 phase Increased Bax:Bcl-2 ratio, increased p53, AIF release
Jurkat 30 µM G0/G1 phase Increased Bax:Bcl-2 ratio, increased p53, AIF release, Fas receptor expression

Antioxidant Potential

Dodecyl gallate, an ester derivative of gallic acid and a type of this compound, exhibits notable antioxidant properties. atamanchemicals.comnih.gov It demonstrates both chain-breaking and preventive antioxidant activities. nih.gov This is attributed to its ability to scavenge radicals and inhibit enzymes involved in lipid peroxidation. atamanchemicals.comnih.gov Dodecyl gallate can prevent the generation of superoxide (B77818) radicals by inhibiting the enzyme xanthine (B1682287) oxidase. nih.gov It also protects mitochondrial functions and human red blood cells from oxidative stress. nih.gov The antioxidant activity of dodecyl gallate is linked to the pyrogallol (B1678534) moiety, while the hydrophobic dodecyl group contributes to its preventive antioxidant capabilities. nih.gov

Another derivative, a hybrid of avobenzone (B1665848) and resveratrol, has also shown significant antioxidant potential. frontiersin.org It effectively scavenges the DPPH free radical and protects against UVA-induced intracellular reactive oxygen species (ROS) formation in human keratinocytes. frontiersin.org

Toxicological Studies and Safety Assessments

Toxicological assessments of C12-15 alkyl benzoate, which includes this compound, indicate low acute toxicity. The oral LD50 in rats is greater than 2,000 mg/kg body weight, and the dermal LD50 in rats is also greater than 2,000 mg/kg body weight. industrialchemicals.gov.au In vitro studies using an EpiDerm skin model found C12-15 alkyl benzoate to be non-irritating. atamanchemicals.com However, in rabbit studies, it was found to be slightly irritating to the skin and eyes. industrialchemicals.gov.au Human studies showed no irritation at concentrations up to 100%. atamanchemicals.com

Dodecyl gallate has been associated with a reduction in spleen weight and pathological changes in the liver, kidney, and spleen in a 150-day study in rats when administered by gavage. who.int In contrast, studies on sodium benzoate, a related compound, have shown low acute toxicity in rodents, although cats appear to be more sensitive. who.int

Table 2: Summary of Acute Toxicity Data for this compound and Related Compounds

Compound Test Species Result Classification
C12-15 Alkyl Benzoate Acute Oral LD50 Rat > 2,000 mg/kg bw Low toxicity
C12-15 Alkyl Benzoate Acute Dermal LD50 Rat > 2,000 mg/kg bw Low toxicity
C12-15 Alkyl Benzoate Skin Irritation Rabbit Slightly irritating -
C12-15 Alkyl Benzoate Eye Irritation Rabbit Slightly irritating -

The effects of this compound derivatives on detoxification enzymes have been investigated. Dodecyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (DDBAC), a related quaternary ammonium compound, did not show inhibitory effects on key detoxification enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and carboxylesterase in the insect Spodoptera exigua. nih.govfrontiersin.org This suggests that its mechanism of toxicity may not involve the inhibition of these primary detoxification pathways. nih.gov In contrast, other compounds have been shown to inhibit detoxification enzymes. For instance, DIMBOA has been found to inhibit esterases and, to a lesser extent, GSTs in aphids. researchgate.net

Available data indicate that C12-15 alkyl benzoates are not genotoxic. atamanchemicals.comewg.org In vitro bacterial reverse mutation assays for a specific this compound-related chemical were negative. industrialchemicals.gov.au Furthermore, in vitro mammalian chromosome aberration tests and mouse lymphoma assays also showed no genotoxic effects. industrialchemicals.gov.au While carcinogenicity data for C12-15 alkyl benzoates are not available, the parent compound, benzoic acid, and its tested component alcohols are generally not considered carcinogenic. atamanchemicals.com Studies on sodium benzoate have not indicated a carcinogenic effect in rats and mice. who.int However, for sodium benzoate, a genotoxic activity could not be entirely ruled out based on some in vivo studies. who.int The International Agency for Research on Cancer (IARC) has not classified this compound.

There is a lack of specific data on the reproductive and developmental toxicity of C12-15 alkyl benzoates. atamanchemicals.com However, studies on the structurally similar isononyl benzoate did not show any reproductive or developmental toxicity. atamanchemicals.com Furthermore, benzoic acid and its component alcohols are not considered reproductive or developmental toxicants. atamanchemicals.com For a related chemical, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in rats was determined to be 600 mg/kg bw/day. industrialchemicals.gov.au Studies on sodium benzoate have shown embryotoxic and fetotoxic effects, as well as malformations, but only at doses that caused severe maternal toxicity. who.int

Dermal Penetration and Irritation/Sensitization

The dermal penetration of this compound is generally considered to be low. As a member of the long-chain alkyl benzoate group, its low water solubility suggests that it is unlikely to be significantly absorbed into the bloodstream following dermal application. cir-safety.org Studies on C12-15 alkyl benzoate, a group that includes this compound, indicate that most of the applied compound is likely to remain in the stratum corneum. cir-safety.org However, it is also theorized that smaller alkyl benzoates have the potential to penetrate the skin and subsequently be metabolized into benzoic acid and the corresponding parent alcohol. researchgate.netjst.go.jp The principal route of exposure to this compound in consumer and professional settings is dermal. industrialchemicals.gov.au

With regard to skin irritation and sensitization, C12-15 alkyl benzoate has been found to have low acute dermal toxicity. thewercs.com In animal testing, it has been observed to cause minor skin irritation. thewercs.com However, at concentrations typically used in cosmetic products, C12-15 alkyl benzoate and other long-chain alkyl benzoates are not considered to be skin irritants. cir-safety.org Human and animal testing has shown no evidence of sensitization. thewercs.com A single case study did report an instance of dermatitis in a human subject. thewercs.com

Table 1: Summary of Dermal Effects of C12-15 Alkyl Benzoate

Endpoint Observation Source(s)
Dermal Penetration Unlikely to be significantly absorbed due to low water solubility. cir-safety.org Expected to largely remain in the stratum corneum. cir-safety.org cir-safety.org
Acute Dermal Toxicity Low. thewercs.com thewercs.com
Skin Irritation Minor irritation observed in animal testing. thewercs.com Not considered an irritant at concentrations used in cosmetics. cir-safety.org cir-safety.orgthewercs.com
Skin Sensitization No sensitization observed in human or animal testing. thewercs.com thewercs.com
Case Reports One case of dermatitis reported in a human. thewercs.com thewercs.com

Neurotoxicity and Hepatotoxicity

Direct research on the specific neurotoxic and hepatotoxic effects of this compound is limited in publicly available literature. The European Chemicals Agency (ECHA) registration dossier for benzoic acid, C12-15-alkyl esters, which includes this compound, lists neurotoxicity as a toxicological endpoint for consideration, however, specific study results are not detailed in the available summaries. makingcosmetics.com

Investigations into related compounds offer some insights. A study on dodecyl 3,4,5-trihydroxybenzoate, a derivative of this compound, found no evidence of hepatotoxicity. cir-safety.org Furthermore, research on dodecyl gallate has suggested it may have a protective effect against chemically-induced hepatotoxicity. jst.go.jp

In contrast, studies on sodium benzoate, a simpler related compound, have indicated potential for both neurotoxicity and hepatotoxicity under certain conditions. In short-term studies with rats fed high doses of sodium benzoate (≥1800 mg/kg body weight), disorders of the central nervous system were observed. who.int Research using zebrafish larvae has also suggested that sodium benzoate can induce both neurotoxicity and nephrotoxicity, leading to malformations and reduced motor activity at high concentrations. researchgate.net It is important to note that these findings for sodium benzoate may not be directly applicable to the larger, more complex this compound molecule.

Table 2: Toxicological Data on Compounds Related to this compound

Compound Endpoint Finding Model System Source(s)
Dodecyl 3,4,5-trihydroxybenzoate Hepatotoxicity No evidence of hepatotoxicity. Not specified cir-safety.org
Dodecyl gallate Hepatotoxicity Prevented carbon tetrachloride-induced hepatotoxicity. Not specified jst.go.jp
Sodium Benzoate Neurotoxicity Disorders of the central nervous system. Rats (high dose) who.int
Sodium Benzoate Neurotoxicity Induced neurotoxicity, misalignment of motor neurons. Zebrafish larvae researchgate.net
Sodium Benzoate Hepatotoxicity Histopathological changes in the brain. Rats (high dose) who.int

Environmental Fate and Ecotoxicology

Biodegradation Pathways and Mechanisms

The biodegradation of dodecyl benzoate (B1203000) is initiated by the enzymatic hydrolysis of its ester bond, a reaction catalyzed by esterase enzymes present in various microorganisms. This initial cleavage yields two primary metabolites: dodecanol (B89629) (a 12-carbon fatty alcohol) and benzoic acid. acs.orgresearchgate.net The subsequent environmental fate of dodecyl benzoate is determined by the separate degradation pathways of these two products.

Under aerobic conditions, the degradation of the benzoic acid moiety can proceed through several bacterial pathways. A common route involves the conversion of benzoate to catechol. scispace.comnih.govasm.org This is followed by the cleavage of the aromatic ring, a step catalyzed by dioxygenase enzymes, leading to intermediates that can enter the central metabolic cycles of the microorganisms. scispace.comasm.org Another aerobic strategy employed by bacteria is the conversion of benzoate to benzoyl-coenzyme A (benzoyl-CoA), which is then channeled into a CoA-dependent epoxide pathway. nih.govresearchgate.net

In anaerobic environments, the degradation of benzoic acid also proceeds via the central intermediate, benzoyl-CoA. nih.govnih.gov This molecule undergoes reduction of the aromatic ring, followed by cleavage and further degradation. nih.gov

The dodecanol portion is oxidized to dodecanal (B139956) and then to dodecanoic acid (lauric acid). iwaponline.comnih.gov This fatty acid can then be incorporated into cellular lipids or be broken down through β-oxidation to produce acetyl-CoA, which is then utilized by the microorganism for energy and growth. iwaponline.com

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading the constituent parts of this compound.

Bacteria: Numerous bacterial species have been identified that can degrade benzoic acid under both aerobic and anaerobic conditions. Aerobic degradation has been observed in genera such as Pseudomonas, Micrococcus, Burkholderia, Acinetobacter, and Comamonas. scispace.comnih.govnih.govniscpr.res.inresearchgate.netsemanticscholar.org For instance, a Pseudomonas sp. (strain SCB32) was found to degrade 800 mg/L of benzoic acid by more than 97% within 24 hours, utilizing an ortho-cleavage pathway. scispace.comnih.gov Micrococcus sp. has also demonstrated the ability to completely biodegrade high concentrations of benzoic acid within 30 hours. niscpr.res.in Under anoxic conditions, bacteria like Enterobacter aerogenes and Stenotrophomonas maltophila can degrade benzoic acid using nitrate (B79036) as an electron acceptor. niscpr.res.in The dodecanol portion is also readily degraded by bacteria. For example, Pseudomonas sp. strain SC25A can grow on dodecyl ethers, initiating degradation by cleaving the ether bond to produce dodecanol, which is then assimilated. nih.gov Similarly, Bacillus cereus S-1 has been studied for its ability to biodegrade petroleum hydrocarbons, a process facilitated by dodecanol. acs.org

Fungi: Fungi, particularly white-rot fungi, are also effective in breaking down aromatic compounds. The white-rot fungus Hypocrea lixii AH can degrade benzoic acid using extracellular enzymes like lignin (B12514952) peroxidase and laccase. researchgate.net

Algae: While specific studies on the degradation of this compound by algae are limited, algae are known to degrade related and complex organic compounds. rsc.orgmdpi.com For instance, the green microalga Chlorella vulgaris is known to degrade pollutants and is a dominant species in biofilms that break down surfactants like dodecyl benzene (B151609) sulfonate. rsc.org Given that benzoic acid is a common metabolic intermediate, it is plausible that various algae species contribute to its degradation in aquatic environments. mdpi.com

The breakdown of this compound proceeds through a series of intermediate compounds. The initial hydrolysis step is crucial, followed by the degradation of the resulting alcohol and aromatic acid through distinct pathways, each with its own set of metabolites.

The table below outlines the key intermediate products identified during the microbial degradation of this compound's primary components.

Initial CompoundIntermediate ProductDegradation Pathway/StepReferences
This compoundDodecanolEster Hydrolysis acs.orgresearchgate.net
Benzoic AcidEster Hydrolysis acs.orgresearchgate.net
DodecanolDodecanalOxidation iwaponline.comnih.gov
Dodecanoic AcidOxidation iwaponline.comnih.gov
Acetyl-CoAβ-oxidation iwaponline.com
Benzoic AcidBenzoyl-CoAAerobic & Anaerobic Activation nih.govresearchgate.netnih.gov
CatecholAerobic Dioxygenation scispace.comnih.govasm.org
2,3-epoxybenzoyl-CoAAerobic Epoxidation nih.govethz.ch
3,4-dehydroadipyl-CoAAerobic Epoxide Hydrolysis ethz.ch

Environmental Distribution and Persistence

The environmental distribution of this compound is governed by its physicochemical properties, particularly its low water solubility and high lipophilicity, which are characteristic of long-chain esters. europa.eu Consequently, when released into the environment, this compound is expected to partition primarily from the water column into soil and sediment. service.gov.uk This behavior is similar to that of other hydrophobic compounds like dodecylphenol (B1171820), which also shows a strong tendency to adsorb to particulate matter. service.gov.uk

Ecological Impacts and Bioaccumulation Potential

The ecological impact of this compound is linked to its toxicity to aquatic organisms and its potential to accumulate in living tissues.

The toxicity of this compound itself is not well-documented in the search results, but the toxicity of its degradation products provides some insight. Benzoic acid exhibits low to moderate toxicity to most aquatic organisms. who.int However, some species are more sensitive; for example, the cyanobacterium Anabaena inaequalis showed a 14-day EC₅₀ of 9 mg/L. who.int For other aquatic species, EC₅₀/LC₅₀ values are generally much higher, ranging from 60 to over 1000 mg/L. who.int The other degradation product, 1-dodecanol, is acutely toxic to a number of aquatic organisms, with effects observed at concentrations of 1 mg/L or lower. oecd.org Given the high hydrophobicity of the parent compound, which can lead to baseline toxicity or narcosis, and the known toxicity of its alcohol breakdown product, this compound may pose a risk to aquatic ecosystems, particularly in localized areas of contamination. nih.govoecd.org

The table below summarizes ecotoxicological data for this compound's degradation products and a structurally similar compound.

CompoundOrganismEndpointValueReferences
Benzoic AcidAnabaena inaequalis (Cyanobacterium)14-day EC₅₀ (Cell multiplication)9 mg/L who.int
Benzoic AcidDaphnia magna (Crustacean)24-h EC₅₀ (Immobilization)>100 mg/L who.int
Benzoic AcidPimephales promelas (Fathead minnow)96-h LC₅₀484 mg/L who.int
1-DodecanolAquatic OrganismsAcute Toxicity~1 mg/L oecd.org
1-DodecanolDaphnia magna (Crustacean)21-day NOEC1.0 mg/L oecd.org
Dodecylbenzene (B1670861)Raphidocelis subcapitata (Alga)Growth Inhibition8-13% nih.gov
DodecylbenzeneDaphnia magna (Crustacean)72-h Immobilization19.3% nih.gov
DodecylbenzeneDanio rerio (Fish Embryo)96-h ToxicityNo significant effects nih.gov

Advanced Analytical Methods for Dodecyl Benzoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of dodecyl benzoate (B1203000). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that are invaluable for identification and structural analysis.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful vibrational spectroscopy techniques that probe the functional groups present in a molecule.

In the FT-IR spectrum of a benzoate, characteristic absorption bands are observed. The carbonyl (C=O) stretch of the ester group typically appears as a strong band in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations are also prominent. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the dodecyl chain appears at lower wavenumbers. libretexts.org The in-ring C-C stretching vibrations of the aromatic ring are found in the 1600-1400 cm⁻¹ region. libretexts.org

FT-Raman spectroscopy provides complementary information to FT-IR. For benzoates, the C=O stretching vibration is also observable, typically in the 1715-1680 cm⁻¹ range. wallonie.be The aromatic ring C=C stretching vibrations give rise to signals between 1625-1590 cm⁻¹. wallonie.be Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Table 1: Key FT-IR and FT-Raman Vibrational Frequencies for Dodecyl Benzoate

Functional Group Vibrational Mode FT-IR Wavenumber (cm⁻¹) FT-Raman Wavenumber (cm⁻¹)
Carbonyl (Ester) C=O Stretch 1730-1715 1715-1680
Aromatic Ring C-H Stretch 3100-3000 -
Alkyl Chain C-H Stretch 2986 (approx.) -
Aromatic Ring C-C Stretch 1600-1400 1625-1590
Ester C-O Stretch 1255-1143 (approx.) researchgate.net -

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions of the benzene (B151609) ring.

The UV absorption spectrum of C12-15 alkyl benzoates, a category that includes this compound, shows absorption maxima at approximately 200 nm and 235 nm. atamanchemicals.com Another source indicates that the π → π* transition for the aromatic ring in a similar compound, benzaldehyde (B42025), occurs at 248 nm. researchgate.net The exact position of the absorption maximum can be influenced by the solvent and the substitution pattern on the aromatic ring. UV-Vis spectroscopy is a valuable tool for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. bioglobax.com

Table 2: UV-Vis Absorption Maxima for Alkyl Benzoates

Compound Family λmax 1 (nm) λmax 2 (nm) Reference
C12-15 Alkyl Benzoates ~200 ~235 atamanchemicals.com
Benzaldehyde (related structure) 248 - researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the benzene ring typically appear in the downfield region, generally between δ 7.0 and 8.2 ppm. mdpi.com The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the ester group. The protons of the dodecyl chain will appear in the upfield region. The methylene (B1212753) group (CH₂) adjacent to the ester oxygen (O-CH₂) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen atom. The terminal methyl group (CH₃) of the dodecyl chain will be the most upfield signal, appearing as a triplet. The other methylene groups of the dodecyl chain will appear as a complex multiplet in the intermediate region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is typically found in the downfield region, around δ 165-170 ppm. rsc.org The carbons of the aromatic ring will appear between δ 120 and 155 ppm. rsc.org The carbon of the methylene group attached to the ester oxygen (O-CH₂) will be in the range of δ 60-70 ppm. The carbons of the long dodecyl chain will appear in the upfield region, typically between δ 14 and 35 ppm.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.2 120 - 155
O-CH₂ (Dodecyl) ~4.3 ~65
(CH₂)₁₀ (Dodecyl) 1.2 - 1.7 22 - 32
CH₃ (Dodecyl) ~0.9 ~14
C=O (Ester) - 165 - 170

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A common approach for analyzing benzoates involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sci-hub.senih.gov

For the analysis of similar compounds like sodium benzoate, a mobile phase consisting of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer has been successfully employed. sci-hub.se Detection is often achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as around 225-230 nm for benzoates. sci-hub.sejprdi.vn The retention time of this compound will depend on its interaction with the stationary and mobile phases, with more nonpolar compounds generally having longer retention times in reversed-phase systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. asm.org this compound is sufficiently volatile to be analyzed by GC. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. gcms.cz

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for definitive identification. GC-MS provides both qualitative (identification) and quantitative (concentration) information about the analyte. shirazu.ac.irnih.gov

Electrophoretic Techniques

Electrophoretic techniques are a class of analytical methods that separate ions based on their electrophoretic mobility in an electric field. These methods are characterized by high efficiency and resolution, making them suitable for the analysis of a wide range of compounds.

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a modification of CZE that allows for the separation of neutral analytes. This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration (CMC). The surfactant molecules form micelles, which act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is then based on the differential partitioning of the analytes into the micelles.

A study demonstrated the separation of a homologous series of alkyl benzoates using MEKC. acs.org This research highlighted that the separation mechanism in MEKC is analogous to reversed-phase chromatography, where more hydrophobic molecules have a stronger interaction with the micellar phase and thus a longer migration time. As this compound possesses a long alkyl chain, it is expected to be highly retained by the micelles. The separation of long-chain fatty acids, which are also highly hydrophobic, has been successfully achieved using MEKC, indicating the suitability of this technique for this compound. actamedicamarisiensis.ro

The composition of the BGE, including the type and concentration of the surfactant and the addition of organic modifiers, can be optimized to achieve the desired separation. For example, in the analysis of parabens (alkyl esters of p-hydroxybenzoic acid), a BGE containing 20 mmol/L sodium tetraborate (B1243019) (pH 9.3) and 100 mmol/L SDS was used. nih.gov

Table 2: MEKC Conditions for Separation of Related Compounds

Analyte(s)Surfactant SystemBufferOrganic Modifier
Alkyl BenzoatesSodium Dodecyl Sulfate (SDS)Not specifiedNot specified
Parabens100 mmol/L SDS20 mmol/L Sodium Tetraborate (pH 9.3)None
Fatty Acid Phenacyl EstersCholate, Heptane, n-Butanol (Microemulsion)10 mM Borate Buffer (pH 10.2)n-Butanol
This table is generated based on data from multiple sources. acs.orgnih.govnatureblink.com

Electrochemical Methods

Electrochemical methods are a group of analytical techniques that investigate the interfacial properties of materials. They are particularly useful for studying corrosion and the effectiveness of corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the resistance and capacitance of an electrochemical system. In the context of corrosion studies, EIS is used to evaluate the protective properties of inhibitor films on a metal surface. The data is often presented as a Nyquist plot, where the diameter of the semicircle is related to the charge transfer resistance (Rct). A larger Rct value indicates a higher resistance to corrosion.

While direct EIS studies on this compound are not prevalent in the provided search results, research on related compounds like sodium dodecyl benzene sulfonate and sodium benzoate as corrosion inhibitors for various metals and alloys provides insight into the application of this technique. For instance, in a study of sodium dodecyl benzene sulfonate as a corrosion inhibitor for an Mg-Al-Zn-Mn alloy, EIS was used to demonstrate the synergistic enhancement of corrosion inhibition when combined with other inhibitors. researchgate.net The increase in the diameter of the Nyquist plots in the presence of the inhibitor mixture indicated the formation of a more protective film on the alloy surface.

Table 3: EIS Parameters for Corrosion Inhibition by Related Compounds

Inhibitor SystemMetal/AlloyKey Finding from EIS
Sodium Dodecyl Benzene Sulphonate + Trisodium (B8492382) Phosphate + Sodium BenzoateMg-Al-Zn-Mn AlloySynergistic increase in charge transfer resistance (Rct)
Sodium BenzoateAA6063 Aluminium AlloyIncrease in polarization resistance (Rp) and decrease in double-layer capacitance (Cdl)
This table is generated based on data from a relevant source. researchgate.netacs.org

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a direct current (DC) electrochemical technique used to determine the corrosion rate and to understand the mechanism of corrosion inhibition (i.e., whether the inhibitor acts on the anodic or cathodic reaction, or both). The experiment involves scanning the potential of the working electrode and measuring the resulting current. The data is presented as a Tafel plot (log(current density) vs. potential).

Studies on sodium dodecyl benzene sulfonate and sodium benzoate have utilized this technique to evaluate their performance as corrosion inhibitors. The results typically show that in the presence of the inhibitor, the corrosion current density (icorr) decreases, indicating a lower corrosion rate. The shift in the corrosion potential (Ecorr) can provide information about the nature of the inhibitor. For example, a study on a mixture of sodium dodecyl benzene sulfonate, trisodium phosphate, and sodium benzoate found that the inhibitors acted predominantly as an anodic type. researchgate.net In contrast, another study on sodium benzoate as an inhibitor for AA6063 aluminium alloy in seawater suggested a cathodic character for the inhibition process. actamedicamarisiensis.ro

Table 4: Potentiodynamic Polarization Data for Corrosion Inhibition by Related Compounds

InhibitorMetal/AlloyCorrosion MediumChange in icorrChange in Ecorr
Sodium Dodecyl Benzene Sulphonate mixtureMg-Al-Zn-Mn Alloy30% Ethylene Glycol + ChlorideDecreaseAnodic shift
Sodium BenzoateAA6063 Aluminium AlloySeawaterDecreaseCathodic shift
This table is generated based on data from multiple sources. actamedicamarisiensis.roresearchgate.net

Materials Science Applications and Research

Liquid Crystalline Properties and Mesophase Behavior

Dodecyl benzoate (B1203000) belongs to the class of calamitic (rod-shaped) molecules which are known to exhibit thermotropic liquid crystal phases. The phase behavior is highly dependent on the molecular structure, particularly the length of the alkyl chain.

Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. Benzoate esters, as a class of compounds, are widely studied for their liquid crystalline properties due to their molecular architecture which can be modified to tune their physicochemical characteristics. tubitak.gov.tr

In homologous series of benzoate derivatives, the length of the alkyl chain significantly influences the type of mesophase observed. Shorter alkyl chains in some series tend to favor the formation of nematic phases, where the molecules have orientational order but no positional order. As the chain length increases, there is a greater tendency for the molecules to form smectic phases, which are characterized by a layered arrangement in addition to orientational order. derpharmachemica.comderpharmachemica.com

For instance, in the homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, derivatives with shorter alkyl chains (propyl to octyl) are enantiotropically nematic. The decyl derivative in this series exhibits both nematic and smectic character, while the dodecyl and tetradecyl derivatives are purely enantiotropic smectic. derpharmachemica.com Similarly, in the 4-propyloxy phenyl-4'-n-alkoxy benzoates series, the decyl and dodecyl derivatives are exclusively smectogenic. derpharmachemica.com The textures of these mesophases, as observed through a hot-stage polarizing microscope, are typically threaded or schlieren for the nematic phase and focal conic fan-shaped for the smectic A or C phase. derpharmachemica.com

A more complex calamitic liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), which incorporates a dodecyloxy chain, has been shown to exhibit an enantiotropic nematic (N) and a tilted smectic (SmC) phase. tubitak.gov.tr

The mesomorphic behavior of benzoate derivatives is a direct consequence of their molecular structure. The interplay between molecular rigidity and flexibility, as well as intermolecular forces, dictates the thermal stability and the type of liquid crystal phase formed. derpharmachemica.com

The addition of methylene (B1212753) units to the alkyl chain generally affects the mesomorphic properties. In the n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates series, the commencement of the smectic mesophase is observed at the dodecyloxy derivative in one comparative series (Series A), indicating that a certain chain length is necessary to induce the layered smectic structure. derpharmachemica.com The increasing length of the alkyl chain enhances the anisotropic van der Waals forces, which favors the formation of the more ordered smectic phase over the nematic phase. derpharmachemica.com

The phase transitions of liquid crystals are typically studied using Hot-Stage Optical Polarizing Microscopy (HOPM) and Differential Scanning Calorimetry (DSC). HOPM allows for the visual identification of mesophase textures, while DSC provides quantitative data on the temperatures and enthalpies of these transitions. tubitak.gov.tr

For the homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, the transition temperatures were determined by hot stage polarizing microscopy. The data for the dodecyl derivative is presented in the table below.

Phase Transition Temperatures for the Dodecyl Derivative of 4-propyloxy phenyl-4'-n-alkoxy benzoates derpharmachemica.com
TransitionTemperature (°C)
Solid to Smectic70.0
Smectic to Isotropic85.0

In a detailed study of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), DSC thermograms showed two endotherms on heating, corresponding to the crystal (Cr) to smectic C (SmC) transition and the nematic (N) to isotropic (Iso) phase transition. A very broad transition peak for the SmC to N transition was also faintly observed. The reverse transitions were seen on cooling. tubitak.gov.tr

Phase Transition Temperatures and Enthalpies for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) tubitak.gov.tr
Heating/CoolingTransitionTemperature (°C)Enthalpy (kJ/mol)
2nd HeatingCr → SmC98.832.8
SmC → N150.2-
N → Iso193.51.5
2nd CoolingIso → N191.2-1.4
N → SmC148.1-
SmC → Cr89.6-28.7

Thermotropic Liquid Crystals

Dielectric Properties and Molecular Interactions in Binary Mixtures

The complex dielectric permittivity (ε*) is a measure of how a material responds to an external electric field. It is a complex quantity, where the real part (ε') represents the dielectric constant (energy storage) and the imaginary part (ε'') represents the dielectric loss (energy dissipation). Studies on binary mixtures containing long-chain benzoate esters can reveal information about molecular interactions.

Research on other long-chain polycarbonates with phenyl benzoate mesogenic groups has utilized dielectric relaxation spectroscopy to investigate the influence of the alkoxy tail length on relaxation processes. researchgate.net Such studies can identify different relaxation modes (α, β, γ) associated with the molecular motions of different parts of the molecule, such as the polymer backbone, the mesogenic unit, and the flexible tails. researchgate.net Although this study was not on dodecyl benzoate itself, it demonstrates the methodology that could be applied to understand its dielectric behavior.

Relaxation Times and Dipole Moments

General methods for determining these parameters involve measuring the dielectric constant and the coefficient of anomalous absorption of dilute solutions of the polar substance in a non-polar solvent at a constant frequency. medcraveonline.com The calculated relaxation time can then be used to estimate the volume of the particle that orients with the applied electric field, providing information about the molecular or group rotation responsible for the dielectric absorption. medcraveonline.com For long-chain alkyl esters, the length of the alkyl chain is a determining factor for both electrical performance and mechanical flexibility in certain applications. mdpi.com

Hydrogen Bonding Influences on Dielectric Behavior

Studies on other hydrogen-bonded systems, such as isobutanol and ethyl benzoate, have shown that the formation of hydrogen bonds can be confirmed through techniques like FT-IR spectroscopy. niscpr.res.in In such systems, the complex dielectric permittivity is studied across a range of frequencies to understand the intermolecular interactions. niscpr.res.in The extent of hydrogen bonding in a liquid is correlated with the sharpness of the dielectric relaxation. liv.ac.uk A greater extent of hydrogen bonding can slow down the rotational motions of the dipoles as they attempt to align with a changing electric field, which influences the permittivity. liv.ac.uk

In composites containing hydrogen-bonded ferroelectrics, the interaction through hydrogen bonds at the interface between different components can inhibit the motion of charge carriers and cause relaxation peaks to appear at lower frequencies. bohrium.com The directionality of the hydrogen-bonding network can have a pronounced effect on dielectric properties, even for molecules with similar dipole moments. liv.ac.uk For instance, the formation of linear chain-like or ring-like hydrogen-bonded networks can lead to different static dielectric values. liv.ac.uk While direct research on the specific influence of hydrogen bonding on the dielectric behavior of this compound is limited, the principles derived from studies of other polar molecules with hydrogen-bonding capabilities suggest that these interactions are a critical factor in determining its dielectric properties.

Applications in Coatings and Functional Materials

This compound's chemical structure lends itself to potential applications in the formulation of coatings and other functional materials, particularly where properties like antimicrobial activity and polymer compatibility are desired.

Antimicrobial Coatings

While specific studies focusing on this compound in antimicrobial coatings are not prevalent, research on related compounds provides a strong indication of its potential efficacy. Benzoate compounds, in general, are known for their antimicrobial properties. For example, sodium benzoate is used to inhibit bacterial attachment to surfaces when entrapped in materials like silicone, likely due to its ability to leach from the coating. nih.gov

Furthermore, coatings based on quaternary ammonium (B1175870) compounds bearing a dodecyl alkyl chain have demonstrated significant antimicrobial activity. nih.gov Copolymers such as poly(4-vinylbenzyl dimethyldodecylammonium chloride-co-acrylic acid) and poly(dodecyltrimethylammonium 4-styrene sulfonate-co-glycidyl methacrylate) have been synthesized for use in antimicrobial coatings. nih.gov These materials have shown high mortality rates for bacteria like Escherichia coli and Staphylococcus aureus. nih.gov

The data below, derived from studies on such dodecyl-containing copolymers, illustrates the potential antimicrobial efficacy that could be explored with this compound formulations.

Coating Composition (w/w %)Escherichia coli Mortality (%)Staphylococcus aureus Mortality (%)
60/4097.899.7
20/8096.699.8

This data is based on cross-linked polymeric membranes of P(VBCDDA-co-AA20) and P(SSAmC12-co-GMA20) and is intended to be illustrative of the potential of dodecyl-containing compounds in antimicrobial applications. nih.gov

Polymeric and Bio-based Materials

In the realm of polymeric materials, this compound holds potential as a plasticizer, particularly for bio-based plastics. Plasticizers are additives that increase the flexibility and durability of polymers. scispace.com The selection of an efficient plasticizer depends on its compatibility with the base polymer. scispace.com Benzoate-based plasticizers have been studied for their effect on cellulose (B213188) acetates, where they have been shown to broaden the thermoplastic processing window by decreasing the glass transition temperature. scispace.com

While the direct use of this compound in specific bio-based polymer formulations is not extensively documented, the general utility of benzoates as plasticizers suggests a potential application. scispace.comresearchgate.net Bio-based plastics often have limitations such as brittleness and poor processability, which can be improved by the addition of plasticizers. scispace.com The dodecyl chain in this compound could enhance its compatibility with certain polymer matrices, making it a candidate for modifying the properties of bio-based materials.

Additionally, dodecyl acrylate, a related compound, is used as a monomer in polymerization processes to create various polymers and resins for applications in coatings, adhesives, and textiles, highlighting the utility of the dodecyl group in polymer chemistry. sfdchem.com

Corrosion Inhibition Studies

The potential of this compound as a corrosion inhibitor can be inferred from studies on similar compounds, namely benzoates and other dodecyl-containing surfactants. Corrosion inhibitors are substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal. biotech-asia.org

Sodium benzoate has been demonstrated to be an effective corrosion inhibitor for mild steel and aluminum alloys in various aqueous solutions, including seawater. biotech-asia.orgresearchgate.netaip.org It functions as a filming inhibitor, adsorbing onto the metal surface to create a barrier between the metal and the corrosive environment. biotech-asia.org The inhibitive properties of benzoates are influenced by factors such as pH and the concentration of the inhibitor. researchgate.net

Similarly, dodecyl-containing compounds like sodium dodecyl benzene (B151609) sulphonate have been studied as corrosion inhibitors for aluminum and its alloys in acidic solutions. researchgate.net The inhibition occurs through the adsorption of the surfactant on the metal surface. researchgate.net Studies on di-dodecyl amine have also shown that it acts as an effective corrosion inhibitor for carbon steel in the presence of hydrochloric acid, with its efficacy attributed to the formation of a protective coating on the metal surface.

The table below summarizes the inhibition efficiency of sodium benzoate on an aluminum alloy in seawater, which can serve as a reference for the potential performance of benzoate-based inhibitors.

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
10068.4
20075.3
30082.1
40088.9
50094.7

This data is for sodium benzoate on AA6063 aluminum alloy in seawater and is illustrative of the potential of benzoate compounds as corrosion inhibitors.

Given the known efficacy of both the benzoate group and the dodecyl chain in corrosion inhibition, it is plausible that this compound could act as an effective corrosion inhibitor, though specific research is needed to confirm this.

Q & A

Q. What analytical techniques are recommended for determining the purity and structural integrity of dodecyl benzoate in laboratory settings?

To characterize this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and quantification.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm structural integrity by analyzing proton and carbon environments.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., ester carbonyl stretch at ~1720 cm⁻¹).
  • LC-MS/MS for trace impurity detection, as demonstrated in protein analysis workflows .

Q. Example Table: Key Spectral Signatures of this compound

TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 0.88 (t, CH₃), δ 1.25 (m, CH₂ chain), δ 7.4–8.1 (aromatic protons)Structural confirmation
FTIR1720 cm⁻¹ (C=O), 1270 cm⁻¹ (C-O ester)Functional group analysis

Q. How can researchers assess the antimicrobial efficacy of this compound against bacterial strains?

A standardized protocol includes:

  • Broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Zone of Inhibition tests on agar plates, comparing this compound to known antimicrobials like sodium dodecyl sulfate (SDS) .
  • Controls must include solvent-only treatments and reference antibiotics.

Q. Example Table: Inhibitory Effects of Alkyl Benzoates (Hypothetical Data)

CompoundMIC (μg/mL) for S. aureusMIC (μg/mL) for E. coli
This compound25>100
Sodium benzoate5001000
SDS1050

Q. What safety protocols are essential for handling this compound in laboratories?

Based on safety data sheets:

  • Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in this compound’s biochemical effects between studies be resolved?

Contradictions (e.g., efficacy vs. toxicity) require:

  • Systematic Meta-Analysis : Compare experimental conditions (e.g., pH, solvent systems, bacterial strain variability) across studies.
  • Dose-Response Curves : Validate nonlinear effects, as seen in sodium benzoate studies where low doses inhibit microbes but high doses show cytotoxicity .
  • Standardized Protocols : Harmonize variables like temperature, nutrient media, and exposure times.

Q. Example Table: Resolving Data Contradictions

StudyObserved EffectKey Variables
AAntimicrobial at 25 μg/mLpH 7.0, 37°C
BNo effect at 50 μg/mLpH 5.5, 25°C

Q. What methodologies are recommended for studying this compound’s interactions with lipid bilayers or proteins?

Advanced approaches include:

  • Surface Plasmon Resonance (SPR) to quantify binding kinetics with membrane models.
  • SDS-PAGE with dodecyl maltoside for solubilizing membrane proteins, followed by LC-MS/MS to identify interaction partners .
  • Molecular Dynamics Simulations to predict partitioning behavior in lipid bilayers.

Q. How can researchers evaluate this compound’s stability under varying environmental conditions?

Design accelerated stability studies :

  • Thermal Stress : Incubate at 40°C, 60°C, and 80°C, sampling at intervals for HPLC analysis.
  • pH Stability : Test degradation kinetics in buffers (pH 3–9) using UV-Vis spectroscopy.
  • Light Exposure : Use ICH Q1B guidelines for photostability testing .

Q. Example Table: Stability Data (Hypothetical)

ConditionDegradation Rate (k, day⁻¹)Half-Life (Days)
25°C, pH 70.005138.6
60°C, pH 70.125.8
25°C, pH 30.0323.1

Q. What in silico approaches predict this compound’s environmental persistence and biodegradation pathways?

  • Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradability using software like EPI Suite.
  • Molecular Docking : Simulate interactions with microbial enzymes (e.g., esterases) to identify cleavage sites.
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to detect degradation products .

Q. How does this compound’s alkyl chain length influence its solvent compatibility and phase behavior?

Compare with shorter-chain analogs (e.g., methyl or ethyl benzoate):

  • LogP Measurements : Determine octanol-water partitioning to assess hydrophobicity.
  • Dynamic Light Scattering (DLS) : Study self-assembly in aqueous solutions (e.g., micelle formation).
  • DSC (Differential Scanning Calorimetry) : Analyze melting points and phase transitions .

Q. Key Recommendations for Researchers

  • Prioritize reproducible protocols and document all variables (e.g., solvent purity, microbial strain sources).
  • Cross-validate findings using orthogonal methods (e.g., combine NMR with LC-MS).
  • Reference safety guidelines rigorously to mitigate risks during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.